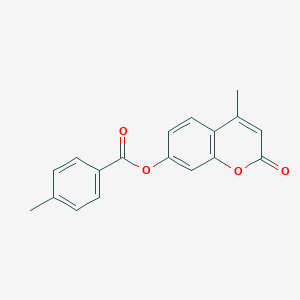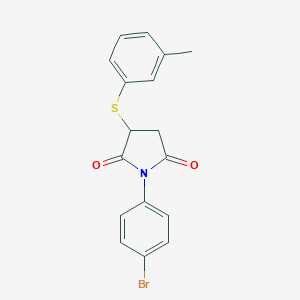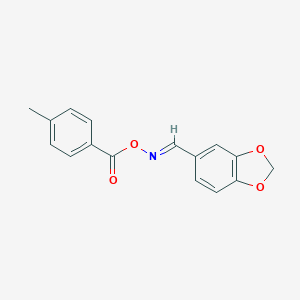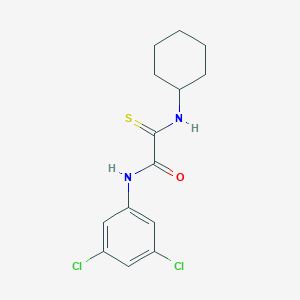
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-3-one (also known as coumarin), which is a fragrant organic compound in the benzopyrone chemical class. The ethoxyphenyl and bromobenzenesulfonate groups are likely substituents on the chromen-3-one structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-3-one core, followed by the addition of the ethoxyphenyl and bromobenzenesulfonate groups. The exact methods would depend on the specific positions of these groups on the chromen-3-one structure .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The chromen-3-one core consists of a benzene ring fused to a pyrone ring. The ethoxyphenyl and bromobenzenesulfonate groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the positions of the substituent groups and the conditions of the reaction. For example, the bromine in the bromobenzenesulfonate group could potentially be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthetic Protocols and Applications in Organic Chemistry
Synthetic Protocols for Chromenones : Chromenones, similar to the core structure of the compound , are significant for their presence in secondary metabolites and pharmacological importance. Synthetic methods for these compounds, including Suzuki coupling reactions and reactions involving Michael acceptors, highlight their versatility in organic synthesis and potential applications in drug development (Mazimba, 2016).
Practical Synthesis of Bromobiphenyls : Bromobiphenyls, closely related to the bromobenzenesulfonate part of the queried compound, are key intermediates in the synthesis of pharmaceuticals. The development of practical, pilot-scale methods for their synthesis, as reported, underscores the importance of such compounds in medicinal chemistry (Qiu et al., 2009).
Environmental and Health Perspectives
Brominated Flame Retardants : The study on novel brominated flame retardants, including those with bromobenzenesulfonate structures, addresses concerns about their occurrence in indoor air, dust, and consumer goods. This research points towards the need for understanding the environmental impact and potential health risks associated with such compounds (Zuiderveen et al., 2020).
Anticancer Drug Research : Compounds structurally related to the queried chemical have been explored for their tumor specificity and reduced toxicity towards normal cells, showcasing the potential of chromenone derivatives in developing safer anticancer therapies (Sugita et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQZHJGHFTHBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)


![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)
![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)
![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)